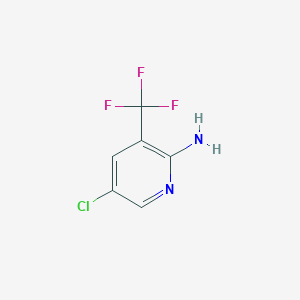

5-Chloro-3-(trifluoromethyl)pyridin-2-amine

Descripción general

Descripción

5-Chloro-3-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C6H4ClF3N2 and its molecular weight is 196.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that this compound is used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules, which act as inhibitors of ns5b, a non-structural protein encoded by the hepatitis c virus .

Mode of Action

It is known that the compound is used in the synthesis of inhibitors of ns5b, a non-structural protein encoded by the hepatitis c virus . These inhibitors likely interact with the NS5B protein, preventing it from performing its normal function and thus inhibiting the replication of the virus.

Biochemical Pathways

Given its role in the synthesis of ns5b inhibitors, it can be inferred that the compound may affect the replication pathway of the hepatitis c virus .

Result of Action

Given its role in the synthesis of ns5b inhibitors, it can be inferred that the compound may contribute to the inhibition of the replication of the hepatitis c virus .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and atmospheric conditions may affect its stability.

Actividad Biológica

5-Chloro-3-(trifluoromethyl)pyridin-2-amine is a pyridine derivative notable for its trifluoromethyl group, which enhances its chemical reactivity and biological properties. This compound has garnered attention primarily for its role as a precursor in the synthesis of fungicides, particularly Fluazinam, a broad-spectrum fungicide used in agriculture to combat various fungal diseases in crops. The unique structural features of this compound contribute significantly to its effectiveness against fungal pathogens and potential antimicrobial properties.

The chemical formula of this compound is with a molecular weight of approximately 163.10 g/mol. The presence of both chlorine and trifluoromethyl groups imparts unique electronic characteristics that enhance its biological activity.

Synthesis and Applications

This compound is synthesized through various methods, often involving reactions with halogenated pyridines. Its primary application lies in agricultural chemistry as an intermediate in the production of fungicides like Fluazinam. Additionally, it has been explored for its potential antimicrobial properties, although comprehensive studies are still required to fully elucidate its spectrum of biological activity .

Antifungal Properties

The antifungal activity of this compound is mainly attributed to its role in the synthesis of Fluazinam. Studies have shown that Fluazinam exhibits significant efficacy against a wide range of fungal pathogens, including Botrytis cinerea and Phytophthora infestans. The incorporation of the trifluoromethyl group is believed to enhance the lipophilicity and cellular permeability of the compound, facilitating its action against fungal cells .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties beyond its fungicidal effects. In comparative studies, derivatives containing the trifluoromethyl group demonstrated selective activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like trifluoromethyl appears to be crucial for enhancing the antimicrobial efficacy of related compounds .

Case Studies

- Fluazinam Synthesis : A study highlighted the role of this compound as a key intermediate in synthesizing Fluazinam. The compound was shown to contribute significantly to the antifungal activity observed in agricultural applications .

- Antimicrobial Screening : In another investigation focusing on structure–activity relationships, compounds derived from this compound exhibited varying degrees of antibacterial activity against S. aureus and E. coli, suggesting potential for development as novel antimicrobial agents .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Chloro-4-(trifluoromethyl)pyridin-2-amine | Contains a trifluoromethyl group | Slightly different reactivity patterns |

| 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | Bromine instead of chlorine | Different electronic properties affecting reactivity |

| 2-Amino-3-chloro-pyridine | Lacks trifluoromethyl group | Less potent as a fungicide compared to target compound |

This comparative analysis underscores the significance of the trifluoromethyl group in enhancing both chemical behavior and biological activity.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Chloro-3-(trifluoromethyl)pyridin-2-amine is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. Notably, it is utilized in the production of fluazinam, a fungicide effective against a range of plant pathogens. The compound's trifluoromethyl group enhances lipophilicity, which is advantageous for drug design and development.

Case Study: Synthesis of Fluazinam

The synthesis of fluazinam involves several steps where this compound acts as a key precursor. Research indicates that this compound can be converted into more complex structures that exhibit potent antifungal activity. For instance, the reaction of this compound with various electrophiles has been shown to yield derivatives with improved biological efficacy against specific fungal strains .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is instrumental in the agrochemical industry. It serves as a building block for the synthesis of herbicides and insecticides. The ability to modify its structure allows for the development of new agrochemicals with targeted action mechanisms.

Example: Synthesis of Pesticides

A notable application is in the synthesis of intermediates for pesticides like fluopyram. The compound undergoes substitution reactions to form various derivatives that exhibit significant pest control properties . These derivatives have been tested for their effectiveness against common agricultural pests, demonstrating high control values in laboratory settings.

Analytical Chemistry

This compound is also employed in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). Its separation can be efficiently achieved using specific HPLC columns under optimized conditions.

Analytical Method Development

Research has highlighted a reverse-phase HPLC method suitable for analyzing this compound, where acetonitrile and water are used as mobile phases. This method facilitates the detection and quantification of impurities during the synthesis process, ensuring high purity levels in final products .

Material Science

The unique properties of this compound make it a candidate for developing novel materials. Its incorporation into polymer matrices has been explored to enhance thermal stability and chemical resistance.

Material Properties

Studies indicate that polymers modified with this compound exhibit improved mechanical properties and resistance to environmental degradation. This opens avenues for applications in coatings and protective materials .

Propiedades

IUPAC Name |

5-chloro-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGLCXZKCAARBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597172 | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79456-33-0 | |

| Record name | 5-Chloro-3-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79456-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.